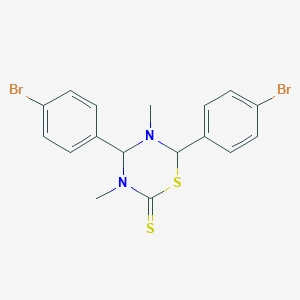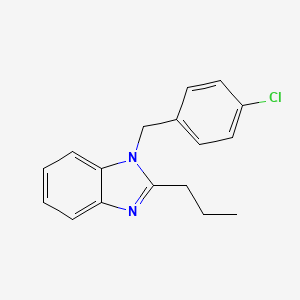
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮是一种杂环化合物,其环结构中含有硫和氮原子。
准备方法
合成路线及反应条件
4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮的合成通常涉及在受控条件下对合适前体的环化。一种常见的方法包括在碱(如氢氧化钠)存在下,将 4-溴苯胺与二硫化碳和甲醛反应。反应通过形成中间体进行,然后环化形成所需的噻二嗪烷环。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。使用连续流动反应器和自动化系统可以提高合成过程的效率和可扩展性。
化学反应分析
反应类型
4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮会发生各种化学反应,包括:
取代反应: 苯环上的溴原子可以通过亲核芳香取代反应被其他基团取代。
氧化和还原: 噻二嗪烷环中的硫原子可以参与氧化和还原反应,改变化合物的电子性质。
环化反应: 该化合物可以进一步环化形成更复杂的结构。
常用试剂和条件
亲核取代: 可以使用甲醇钠或叔丁醇钾等试剂来取代溴原子。
氧化: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
主要产物
这些反应的主要产物取决于使用的特定条件和试剂。例如,亲核取代可以产生各种取代的苯基衍生物,而氧化和还原可以导致不同的硫氧化态。
科学研究应用
化学
在化学领域,4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮被用作合成更复杂分子的构建块。其独特的结构允许创建具有特定电子和光物理性质的新型材料。
生物学和医学
在生物学和药物研究中,该化合物作为药物设计中的药效团具有潜在的应用。其通过硫和氮原子与生物靶标相互作用的能力使其成为开发新型治疗剂的候选者。
工业
在工业领域,由于其稳定性和反应性,该化合物可用于开发先进材料,例如聚合物和涂料。
作用机制
4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮的作用机制涉及其通过硫和氮原子与分子靶标相互作用。这些相互作用可以调节酶或受体的活性,导致各种生物学效应。该化合物进行氧化还原反应的能力也对其作用机制发挥作用,影响细胞过程。
相似化合物的比较
类似化合物
- 4,6-双(4-氯苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮
- 4,6-双(4-氟苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮
- 4,6-双(4-甲基苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮
独特性
与类似化合物相比,4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮的独特之处在于存在溴原子,这些原子可以显着影响其反应性和与其他分子的相互作用。溴原子可以参与卤素键,增强化合物与各种靶标形成稳定复合物的能力。
本文详细介绍了 4,6-双(4-溴苯基)-3,5-二甲基-1,3,5-噻二嗪烷-2-硫酮,涵盖了其合成、反应、应用和独特性质。
属性
分子式 |
C17H16Br2N2S2 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC 名称 |
4,6-bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H16Br2N2S2/c1-20-15(11-3-7-13(18)8-4-11)21(2)17(22)23-16(20)12-5-9-14(19)10-6-12/h3-10,15-16H,1-2H3 |
InChI 键 |
RYLZKTYONBXSTH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(N(C(=S)SC1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)
![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
![2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11049363.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
